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Lipophagy inducer 1

Lipophagy Lipid droplet clearance Autophagy selectivity

Lipophagy inducer 1 (designated Compound 2726.007) is a synthetic small-molecule lipophagy activator identified from a combinatorial library screen of over 45 million unique compounds. It acts by inducing lipophagy—the selective autophagic degradation of lipid droplets (LDs)—and regulating the liver X receptor (LXR) signaling pathway.

Molecular Formula C25H46N4O
Molecular Weight 418.7 g/mol
Cat. No. B15606401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipophagy inducer 1
Molecular FormulaC25H46N4O
Molecular Weight418.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H46N4O/c1-4-20(3)23-19-28(25(30)29(23)5-2)17-10-9-15-22-18-26-24(27-22)16-11-14-21-12-7-6-8-13-21/h20-23H,4-19H2,1-3H3,(H,26,27)/t20-,22+,23+/m1/s1
InChIKeyIBRYSNKREZWHNX-PUHATCMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lipophagy Inducer 1 (Compound 2726.007) – A Selective Lipophagy Activator for Diabetic Kidney Disease and Lipid Metabolism Research


Lipophagy inducer 1 (designated Compound 2726.007) is a synthetic small-molecule lipophagy activator identified from a combinatorial library screen of over 45 million unique compounds. It acts by inducing lipophagy—the selective autophagic degradation of lipid droplets (LDs)—and regulating the liver X receptor (LXR) signaling pathway [1]. The compound was developed through structure-activity relationship (SAR) optimization of a parent hit scaffold, replacing a thiourea moiety with a urea bioisostere to improve drug-like properties [2]. Its primary validated bioactivity is the reduction of pathological LD accumulation and rescue of podocytes from lipotoxic cell death, positioning it as a targeted chemical probe for diseases driven by lipid dyshomeostasis, particularly diabetic kidney disease (DKD) [1][3].

Why General Autophagy Inducers Cannot Substitute for Lipophagy Inducer 1 in Lipid Droplet Clearance Assays


General autophagy inducers—including clinically approved drugs such as metformin (AMPK activator), rapamycin (mTOR inhibitor), and the experimental agent L-690,330 (inositol monophosphatase inhibitor)—uniformly fail to reduce LD accumulation or rescue stressed podocytes from cell death in the same phenotypic assay where 2726.007 demonstrates robust efficacy [1]. This functional divergence is mechanistically rooted: 2726.007 activates lipophagy, a selective form of autophagy targeting LDs, whereas metformin, rapamycin, and L-690,330 induce non-selective macroautophagy that does not engage the lysosomal-lipid clearance machinery required for LD degradation [2]. Unbiased Cell Painting phenotypic profiling further confirms that 2726.007 drives a cellular phenotypic signature entirely distinct from these general autophagy inducers, ruling out functional interchangeability [2]. Consequently, substitution with generic autophagy inducers would yield false-negative results in lipophagy-dependent experimental models and confound target-validation studies.

Quantitative Comparative Evidence for Lipophagy Inducer 1 (2726.007) Versus Closest Analogs and Alternative Autophagy Inducers


Head-to-Head Comparison: Lipophagy Inducer 1 Uniquely Reduces Lipid Droplet Accumulation Whereas General Autophagy Inducers Are Ineffective

In a direct head-to-head comparison conducted in puromycin-stressed human podocytes, only 2726.007 (10 µM) significantly attenuated LD accumulation and restored viable cell counts. Three general autophagy inducers—metformin (AMPK activator), rapamycin (mTOR inhibitor), and L-690,330 (inositol monophosphatase inhibitor)—each failed to reduce LD per cell or rescue podocyte viability, with LD levels and cell death remaining statistically indistinguishable from vehicle-treated stressed controls [1][2]. This demonstrates that lipophagy-selective activation, not bulk autophagy induction, is the mechanistic prerequisite for LD clearance in this disease-relevant model.

Lipophagy Lipid droplet clearance Autophagy selectivity

Physicochemical Optimization: Urea Bioisostere Replacement Confers Improved Solubility Over Parent Scaffold 3369.278

The lead compound 2726.007 was derived from parent hit 3369.278 through targeted SAR optimization. The key structural modification was replacement of a thiourea moiety with a urea bioisostere, which substantially improved aqueous solubility (lower LogP) and eliminated the potential toxicity liabilities associated with thiourea-containing compounds [1]. This physicochemical improvement was a primary objective of the hit-to-lead campaign and is documented in the patent covering the compound series (US11981660B2) [2]. The parent compound 3369.278 exhibited lower solubility that posed challenges for downstream assay development and in vivo formulation.

Drug-like properties Solubility optimization Scaffold refinement

Absence of Adrenergic Receptor Agonism: Safety Differentiation for In Vivo DKD Studies

Given the prevalence of an imidazole moiety in adrenergic receptor (AR) agonists, 2726.007 was profiled across all three AR families and subtypes. The compound displayed no agonist activity at any AR subtype at concentrations up to 10 µM (fold activation ≤1.6 relative to DMSO control for all seven AR subtypes tested), confirming that its imidazole-containing scaffold does not engage AR signaling [1]. This is a critical differentiator from imidazole-based AR agonists (e.g., brimonidine, norepinephrine) that could confound cardiovascular endpoints in DKD models.

Adrenergic receptor profiling Off-target screening Cardiovascular safety

In Vivo Proof-of-Concept: 2726.007 Reduces Albuminuria and Renal Damage in db/db Diabetic Mice

In a murine model of type 2 diabetes (db/db mice), compound 2726.007 significantly reduced albuminuria and attenuated renal damage, providing the first in vivo validation of a lipophagy-selective inducer for DKD [1]. While general autophagy modulators such as metformin are used clinically in diabetes, metformin did not reduce LD accumulation in podocytes in vitro [2], and no published evidence demonstrates that metformin, rapamycin, or L-690,330 can reduce albuminuria through a podocyte lipophagy mechanism in db/db mice.

Diabetic kidney disease Albuminuria In vivo efficacy

Procurement-Driven Application Scenarios for Lipophagy Inducer 1 (2726.007) Based on Verified Differential Evidence


Selective Lipophagy Activation in Podocyte Lipid Droplet Clearance Assays

Investigators studying lipid metabolism in podocytes or DKD models require a chemical probe that selectively activates lipophagy without confounding effects from bulk autophagy induction. 2726.007 is the only validated small molecule that reduces LD accumulation in stressed human podocytes (EC50 = 6.679 µM) while general autophagy inducers—metformin, rapamycin, and L-690,330—fail to produce this effect [1]. This makes 2726.007 essential for experiments where lipophagy-selective readouts are required, such as lysosomal-lipid clearance flux assays using Lalistat (LAL inhibitor) co-treatment to block lipophagy and confirm mechanism [2].

In Vivo Target Validation in Diabetic Kidney Disease Models

For translational research groups evaluating lipophagy activation as a therapeutic strategy for DKD, 2726.007 is the only lipophagy inducer with published in vivo proof-of-concept demonstrating significant reduction of albuminuria and renal damage in db/db mice [3]. No other autophagy modulator (including metformin, which is clinically approved for diabetes) has been shown to achieve this outcome through a podocyte lipophagy mechanism, positioning 2726.007 as the lead chemical probe for in vivo DKD target-validation studies.

Phenotypic Screening Reference Compound for Lipid Droplet Modulation

2726.007 can serve as a validated positive control in high-content phenotypic screens aimed at identifying novel lipid-droplet-modulating agents. Its EC50 (6.679 µM) for LD reduction in podocytes and its well-characterized mechanism (lipophagy activation via LXR pathway) provide a reproducible benchmark [1]. Furthermore, its confirmed lack of adrenergic receptor agonism across all seven AR subtypes at up to 10 µM reduces the risk of false-positive hits arising from AR-mediated effects in screening campaigns [2].

Chemical Biology Studies of Lipophagy-Specific Signaling Pathways

Researchers dissecting the molecular machinery that distinguishes lipophagy from general autophagy require a tool compound with demonstrated mechanistic selectivity. 2726.007's unique mode of action—confirmed by unbiased Cell Painting profiling showing a phenotypic trajectory entirely distinct from rapamycin—makes it the reference probe for studies of lipophagy-specific pathways, including LXR signaling, lysosomal acid lipase (LAL/LIPA) engagement, and SIRT1-mediated regulation [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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